molecular formula C24H18N2O2 B1667518 BRD7389 CAS No. 376382-11-5

BRD7389

Cat. No.: B1667518
CAS No.: 376382-11-5
M. Wt: 366.4 g/mol
InChI Key: XASCINRGTHLHGM-UHFFFAOYSA-N
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Description

BRD 7389 is a chemical compound known for its inhibitory effects on ribosomal S6 kinase (RSK) family members. It was originally identified through screening small molecules for their ability to detect insulin protein production in murine pancreatic alpha-cell lines . The compound has shown significant potential in various biological and medical research applications.

Mechanism of Action

Target of Action

BRD7389 is a specific inhibitor of the RSK family kinase , with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM for RSK1, RSK2, and RSK3 , respectively . The RSK family kinase plays a crucial role in promoting cell growth and survival .

Mode of Action

This compound functions by inhibiting multiple RSK family members simultaneously . This inhibition results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers .

Biochemical Pathways

The RSK family kinase is known to phosphorylate a large number of cellular substrates . The inhibition of this kinase by this compound affects these phosphorylation processes, which in turn impacts various biochemical pathways. For instance, it has been suggested that the RSK2-RPS6 axis promotes axonal regeneration in the peripheral and central nervous systems .

Pharmacokinetics

It is soluble in dmso at 35 mg/ml , which suggests it could be administered in a solution for in vivo studies.

Result of Action

This compound treatment results in a dose-dependent increase in Ins2 mRNA and a number of β-cell markers . It also increases β-cell–specific gene expression in primary human islet cells . Moreover, it has been found to inhibit cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, the effectiveness of this compound in inducing insulin expression in pancreatic α-cells can be affected by the presence of other molecules in the cellular environment . .

Chemical Reactions Analysis

BRD 7389 undergoes several types of chemical reactions, primarily involving its inhibitory action on protein kinases. It has been shown to inhibit RSK activity and block cell proliferation in colon cancer cells stimulated by muscarinic acetylcholine receptor activation . The compound is most active against RSK1, RSK2, and RSK3, with inhibitory concentration (IC50) values of 1.5 micromolar, 2.4 micromolar, and 1.2 micromolar, respectively . Common reagents and conditions used in these reactions include DMSO as a solvent and various concentrations of BRD 7389 depending on the desired effect.

Properties

IUPAC Name

16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASCINRGTHLHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360120
Record name BAS 05532738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376382-11-5
Record name BAS 05532738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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